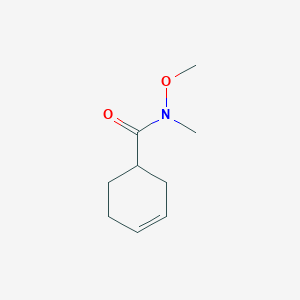

N-methoxy-N-methylcyclohex-3-ene-1-carboxamide

CAS No.: 113489-32-0

Cat. No.: VC19153265

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113489-32-0 |

|---|---|

| Molecular Formula | C9H15NO2 |

| Molecular Weight | 169.22 g/mol |

| IUPAC Name | N-methoxy-N-methylcyclohex-3-ene-1-carboxamide |

| Standard InChI | InChI=1S/C9H15NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h3-4,8H,5-7H2,1-2H3 |

| Standard InChI Key | DSMBTHGXAOKDJZ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C(=O)C1CCC=CC1)OC |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-methoxy-N-methylcyclohex-3-ene-1-carboxamide features a six-membered cyclohexene ring with a carboxamide group at position 1. Key structural attributes include:

-

Cyclohexene Ring: The unsaturated ring introduces strain and reactivity, facilitating electrophilic additions and cycloadditions.

-

N-Methoxy-N-Methylamide Group: The electron-withdrawing carboxamide and electron-donating methoxy group create a polarized environment, influencing reaction pathways.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 169.22 g/mol |

| Boiling Point | Not reported (decomposes upon heating) |

| Solubility | Soluble in THF, DCM; insoluble in HO |

Synthetic Routes and Methodologies

Reduction of Isoindole-1,3-dione Precursors

A validated synthesis route involves the reduction of tetrahydroisoindole-1,3-dione derivatives. In a representative procedure :

-

Substrate Preparation: 2-Methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is dissolved in a THF/HO (1:1) mixture.

-

Reduction with NaBH: Sodium borohydride (2 equiv) is added at 0°C, followed by stirring at room temperature for 6 hours.

-

Workup: The reaction is quenched with NHCl, extracted with ethyl acetate, and purified via silica gel chromatography (Hexane/EtOAc gradient).

This method yields N-methylcyclohex-3-ene-1-carboxamide derivatives in >95% purity. For N-methoxy analogues, substitution of the amide nitrogen with methoxy groups is achieved using methylating agents during intermediate stages.

Industrial-Scale Considerations

Large-scale production optimizes bromination and epoxidation steps to enhance yield. Bromine (Br) in dichloromethane at 0°C selectively functionalizes the cyclohexene ring, while epoxidation with m-CPBA forms epoxide derivatives .

Chemical Reactivity and Functionalization

Bromination Reactions

Bromination of N-methoxy-N-methylcyclohex-3-ene-1-carboxamide proceeds via electrophilic addition to the cyclohexene double bond. Key observations include:

-

Regioselectivity: Bromine adds preferentially to the less substituted double-bond carbon, forming 4-bromo derivatives.

-

Rearrangement Pathways: Under acidic conditions, brominated intermediates undergo Wagner-Meerwein rearrangements to form bicyclic lactones (e.g., 5-bromohexahydroisobenzofuran-1(3H)-one) .

Representative Reaction

Epoxidation and Ring-Opening

Epoxidation with meta-chloroperbenzoic acid (m-CPBA) generates epoxide rings, which undergo nucleophilic ring-opening with amines or alcohols. This reactivity is exploitable for synthesizing polyfunctionalized cyclohexane derivatives.

Applications in Organic Synthesis

Building Block for Bicyclic Lactones

The compound’s ability to rearrange into lactones under bromination or epoxidation conditions is industrially significant. For example, 5-bromohexahydroisobenzofuran-1(3H)-one serves as a precursor to bioactive molecules, including protease inhibitors .

Intermediate for Pharmaceuticals

While direct biological data for N-methoxy-N-methylcarboxamide is limited, structural analogues exhibit antimicrobial and anti-inflammatory properties. The carboxamide moiety is a common pharmacophore in drug design, suggesting potential medicinal applications.

Spectral Characterization and Analytical Data

Table 2: NMR and HRMS Data for N-Methyl Analogues

| Spectral Technique | Data |

|---|---|

| H NMR (400 MHz, CDCl) | δ 5.66 (d, J=2.5 Hz, 2H), 3.68–3.32 (m, 3H), 2.74 (s, 3H), 2.42–2.04 (m, 4H) |

| C NMR (100 MHz, CDCl) | δ 173.42 (C=O), 127.14, 125.00 (C=C), 64.09 (CHOH), 27.22 (CH) |

| HRMS (ESI) | m/z 170.1174 ([M+H], calcd. 170.1103 for CHNO) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume